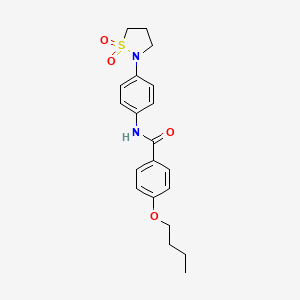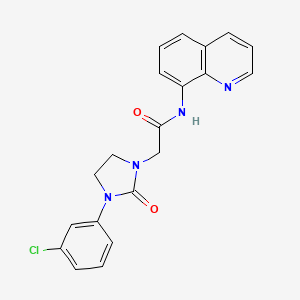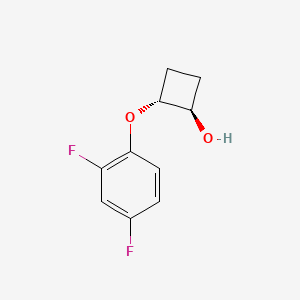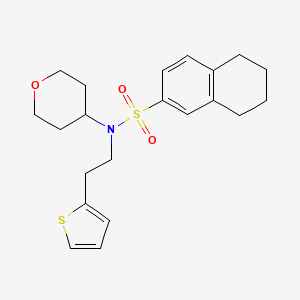
N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound featuring a tetrahydropyran ring, a thiophene group, and a tetrahydronaphthalene sulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydropyran ring, followed by the introduction of the thiophene group and the sulfonamide moiety. Key steps might include:
Formation of tetrahydropyran ring via hydrogenation of dihydropyran.
Introduction of the thiophene group through a cross-coupling reaction.
Attachment of the sulfonamide group using appropriate sulfonating agents.
Industrial Production Methods: Industrial production would likely involve optimizing these synthetic steps for large-scale synthesis, ensuring high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions might target the thiophene or tetrahydronaphthalene rings.
Reduction: Reduction reactions could be applied to the sulfonamide group.
Substitution: Substitution reactions might involve the tetrahydropyran ring or the thiophene group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Various nucleophiles and electrophiles depending on the specific substitution reaction.
Major Products Formed:
Oxidation products might include sulfoxides or sulfones.
Reduction products could be amines or amides.
Substitution products would depend on the specific reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It might serve as a ligand for biological receptors or enzymes.
Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Applications in material science, such as in the development of new polymers or coatings.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The pathways involved would be related to the biological processes affected by these interactions.
Comparación Con Compuestos Similares
N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)-benzenesulfonamide
N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)-naphthalene-2-sulfonamide
Uniqueness: This compound is unique due to its specific combination of tetrahydropyran, thiophene, and tetrahydronaphthalene sulfonamide groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3S2/c23-27(24,21-8-7-17-4-1-2-5-18(17)16-21)22(19-10-13-25-14-11-19)12-9-20-6-3-15-26-20/h3,6-8,15-16,19H,1-2,4-5,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBGDEBXSBKGLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N(CCC3=CC=CS3)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
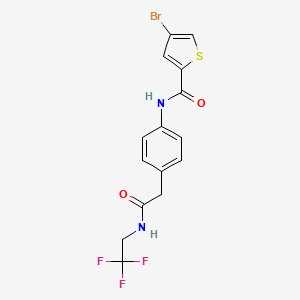
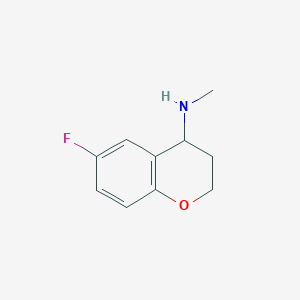
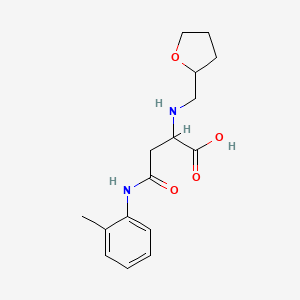
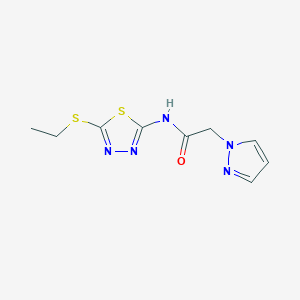
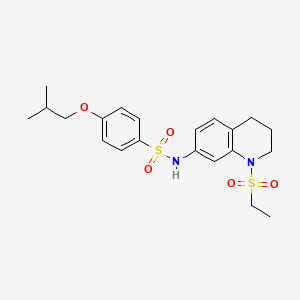
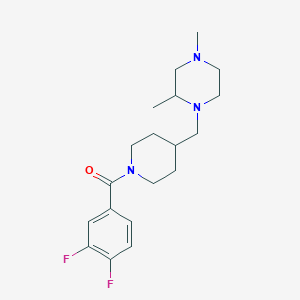
![2-[2-(3-chloro-2-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol](/img/structure/B2755905.png)
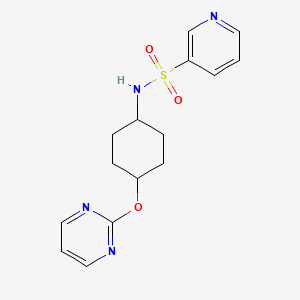
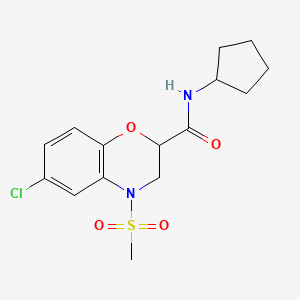
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide](/img/structure/B2755910.png)
![4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2755911.png)
